An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of NMR spectroscopy and comparative data from structurally related molecules to offer a robust, predictive interpretation for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure the highest degree of scientific integrity.
Introduction: The Structural Elucidation Challenge
2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol is a substituted indanol derivative. The indane framework is a core structure in various biologically active molecules, and the introduction of a nitro group and a tertiary alcohol functionality can significantly modulate its physicochemical properties and pharmacological potential. Unambiguous structural characterization is the cornerstone of any chemical research and development program, and NMR spectroscopy remains the most powerful technique for the elucidation of molecular structures in solution.[1][2] This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this target compound, explaining the rationale behind the expected chemical shifts and coupling patterns.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Figure 1: Molecular structure of 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, methyl, and hydroxyl protons. The presence of the electron-withdrawing nitro group will have a significant deshielding effect on the aromatic protons, particularly those in the ortho and para positions relative to it.[3][4] The predictions are for a sample dissolved in a common deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shift of the -OH proton is highly variable and dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 8.10 - 8.25 | d | J ≈ 2.0 Hz (meta coupling to H6) |
| H6 | 7.95 - 8.10 | dd | J ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta) |
| H7 | 7.40 - 7.55 | d | J ≈ 8.5 Hz (ortho coupling to H6) |
| H1a, H1b | 3.00 - 3.30 | m | - |
| H3a, H3b | 2.80 - 3.10 | m | - |
| -CH₃ | 1.50 - 1.65 | s | - |
| -OH | 1.80 - 3.50 (variable) | br s | - |
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Aromatic Protons (H4, H6, H7): The nitro group at the C5 position strongly deshields the aromatic ring. By analogy with nitrobenzene, where ortho protons are the most deshielded[3], H4 and H6 are expected at the lowest field. H4, being ortho to the nitro group and meta to the C3a-C4 bond, is predicted as a doublet due to meta-coupling with H6. H6, ortho to the nitro group and ortho to H7, will appear as a doublet of doublets. H7, being meta to the nitro group, will be the most shielded of the aromatic protons and will appear as a doublet due to ortho-coupling with H6. The expected chemical shifts for aromatic protons on a benzene ring are around 7 ppm, but a nitro substituent significantly shifts ortho and para protons downfield.[4][5]
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Aliphatic Protons (H1, H3): The protons on C1 and C3 are benzylic and are adjacent to a chiral center (C2), making them diastereotopic. This means they are chemically non-equivalent and are expected to show complex splitting patterns, likely appearing as multiplets (m). Their chemical shifts are predicted to be in the range of 2.80-3.30 ppm, which is typical for benzylic protons.
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Methyl Protons (-CH₃): The methyl group is attached to the quaternary carbon C2, which has no attached protons. Therefore, the methyl protons will appear as a singlet (s). Its chemical shift is predicted in the range of 1.50-1.65 ppm, characteristic of a methyl group on a carbon bearing an oxygen atom.
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding. It will typically appear as a broad singlet (br s) and its signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached groups. The nitro group will have a pronounced effect on the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Data for 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 | 147.0 - 149.0 |
| C7a | 145.0 - 147.0 |
| C3a | 141.0 - 143.0 |
| C4 | 124.0 - 126.0 |
| C6 | 122.0 - 124.0 |
| C7 | 120.0 - 122.0 |
| C2 | 75.0 - 78.0 |
| C1 | 40.0 - 43.0 |
| C3 | 38.0 - 41.0 |
| -CH₃ | 28.0 - 31.0 |
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Aromatic Carbons (C3a-C7a): The carbon directly attached to the nitro group, C5, is expected to be the most deshielded of the aromatic carbons, with a predicted chemical shift around 148 ppm, similar to the ipso-carbon in nitrobenzene.[3] The quaternary carbons of the fused ring system, C3a and C7a, will also be significantly downfield. The remaining aromatic carbons (C4, C6, C7) will have chemical shifts in the typical aromatic region (120-130 ppm), with their exact values influenced by the nitro group's electron-withdrawing nature.[1]
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Aliphatic Carbons (C1, C2, C3): The quaternary carbon C2, bonded to the electronegative oxygen atom of the hydroxyl group, will be significantly deshielded and is predicted to appear in the 75-78 ppm range. The benzylic carbons, C1 and C3, are expected in the 38-43 ppm range.
-
Methyl Carbon (-CH₃): The methyl carbon, being an sp³-hybridized carbon, will be the most shielded and is predicted to have a chemical shift in the 28-31 ppm range.
Standard Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol.
Figure 2: Standard workflow for NMR spectral analysis.
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Sample Preparation:
-
Accurately weigh 10-20 mg of the high-purity solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra for final analysis.
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Conclusion
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol. While based on well-established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. The predicted data, along with the provided experimental protocol, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, facilitating more efficient and accurate structural elucidation in their research endeavors.
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